molecular formula C9H12ClNO B13358300 (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol

(S)-2-Amino-1-(4-chlorophenyl)propan-2-ol

Katalognummer: B13358300
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: YNSJRARCEXDAKH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-1-(4-chlorophenyl)propan-2-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanol backbone. Its unique structure makes it a valuable molecule for studying various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 4-chlorophenylacetone with a chiral borane complex can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods often employ heterogeneous catalysts and high-pressure hydrogen gas to achieve efficient and cost-effective synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-1-(4-chlorophenyl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chlorophenylacetone, while reduction of the amino group can produce 4-chlorophenylethylamine .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-1-(4-chlorophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-1-(4-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-1-(4-chlorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    4-Chlorophenylacetone: A related compound lacking the amino and hydroxyl groups.

    4-Chlorophenylethylamine: A related compound with an amine group instead of the hydroxyl group.

Uniqueness

(S)-2-Amino-1-(4-chlorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C9H12ClNO

Molekulargewicht

185.65 g/mol

IUPAC-Name

(2S)-2-amino-1-(4-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3/t9-/m0/s1

InChI-Schlüssel

YNSJRARCEXDAKH-VIFPVBQESA-N

Isomerische SMILES

C[C@](CC1=CC=C(C=C1)Cl)(N)O

Kanonische SMILES

CC(CC1=CC=C(C=C1)Cl)(N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.